molecular formula C12H17ClO2S B1371581 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride CAS No. 339370-16-0

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Cat. No. B1371581
M. Wt: 260.78 g/mol
InChI Key: VYWPKUNQVPGULH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 339370-16-0 . It has a molecular weight of 260.78 and its IUPAC name is 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is 1S/C12H17ClO2S/c1-8-6-10 (12 (3,4)5)7-11 (9 (8)2)16 (13,14)15/h6-7H,1-5H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride include a molecular weight of 260.78 and a linear formula of C12H17ClO2S .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride plays a role in phosphine-catalyzed annulation processes, contributing to the synthesis of various organic compounds (Andrews & Kwon, 2012).
  • It is involved in the synthesis of persistent 1σ3,3σ3‐diphosphaallyl cations, demonstrating its utility in creating complex organic molecules with potential applications in materials science (Martin, Baceiredo, & Bertrand, 2004).

Organic Chemistry and Reaction Mechanisms

  • The compound is crucial in studying the mechanisms of solvolysis reactions, providing insights into the stability and reactivity of tert-butyl cations, a key area in organic chemistry (Gajewski, 2001).
  • It has been used in the study of tert-butylsulfinyl chloride reactions, enhancing the understanding of radical pair mechanisms in organic chemistry (Bleeker & Engberts, 2010).

Materials Science and Polymer Research

  • Research on aromatic bishalides, including derivatives of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, has contributed to the development of poly(arylene ether ketone)s with specific thermal and mechanical properties, relevant in materials science (Yıldız et al., 2001).

Biochemistry and Medicinal Chemistry

  • The compound is instrumental in synthesizing GABA-gated chloride ion channel blockers, aiding in the development of neuropharmacological agents (Snyder et al., 1995).

Environmental Chemistry

  • It is also relevant in environmental chemistry, particularly in the analysis of oxygenate compounds in water, where it plays a role in the trace analysis of substances like ethanol and MTBE (Cassada et al., 2000).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride can be found on the product link .

properties

IUPAC Name

5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPKUNQVPGULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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